N-Aryl Substitution Divergence from Laquinimod (ABR-215062) Alters Immunomodulatory SAR
The target compound replaces the N-phenyl group of laquinimod (8c) with an N-(4-methylphenyl) substituent and lacks the 5-chloro atom present in laquinimod. In the acute experimental autoimmune encephalomyelitis (EAE) mouse model, laquinimod (8c) demonstrated a significantly improved potency and toxicological profile relative to roquinimex (1b), leading to its selection for Phase II clinical evaluation [1]. While direct EAE efficacy data for this compound are not publicly reported, the SAR trends in Jönsson et al. (2004) indicate that the presence and position of substituents on the N-aryl ring are critical efficacy determinants; the para-methyl group is expected to modulate immunopharmacology in a manner distinct from the unsubstituted phenyl of laquinimod [1].
| Evidence Dimension | EAE disease suppression efficacy (qualitative SAR) |
|---|---|
| Target Compound Data | Not yet reported in public literature |
| Comparator Or Baseline | Laquinimod (8c): superior potency vs. roquinimex (1b); selected for clinical development (Phase II) |
| Quantified Difference | Quantitative difference cannot be calculated; SAR framework indicates a non-equivalent efficacy profile is expected. |
| Conditions | Acute EAE model in SJL/N mice (Jönsson et al. 2004) |
Why This Matters
Procurement for immunology research must account for the fact that the N-(4-methylphenyl) substitution pattern has not been clinically validated, so this compound cannot be assumed to recapitulate laquinimod's efficacy or safety.
- [1] Jönsson S, Andersson G, Fex T, Fristedt T, Hedlund G, Jansson K, Abramo L, Fritzson I, Pekarski O, Runström A, Sandin H, Thuvesson I, Björk A. Synthesis and biological evaluation of new 1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxamides for treatment of autoimmune disorders: structure-activity relationship. J Med Chem. 2004;47(8):2075-2088. doi:10.1021/jm031044w View Source
